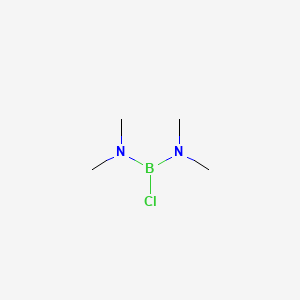
3-Ethenylcyclobutan-1-one
Overview
Description
3-Ethenylcyclobutan-1-one is a chemical compound with the molecular formula C6H8O . It has a molecular weight of 96.13 .
Molecular Structure Analysis
The InChI code for 3-Ethenylcyclobutan-1-one is 1S/C6H8O/c1-2-5-3-6(7)4-5/h2,5H,1,3-4H2 . This indicates the presence of a vinyl group (ethenyl) attached to a cyclobutanone ring.Physical And Chemical Properties Analysis
3-Ethenylcyclobutan-1-one is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources .Scientific Research Applications
DNA Adduct Formation and Carcinogenic Potential
3-Ethenylcyclobutan-1-one is implicated in the formation of etheno-bridged exocyclic DNA adducts, such as 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytine. These adducts are formed by various carcinogens and mutagens, including vinyl chloride and urethane. Research suggests that these promutagenic DNA lesions could arise from endogenously formed lipid peroxidation products (Nair et al., 1995). Additionally, these adducts are a subject of study in the context of DNA repair mechanisms. Etheno adducts are primarily substrates for enzymes like Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase (Saparbaev & Laval, 1998).
Applications in Coordination Chemistry and Material Science
In coordination chemistry, 3-Ethenylcyclobutan-1-one derivatives have been used in the synthesis of coordination polymers with potential applications in luminescence sensing and dye adsorption. For instance, a Zn(II) coordination polymer incorporating a derivative of 3-Ethenylcyclobutan-1-one showed selective luminescence sensing of iron(III) ions and selective absorption of dyes (Hu et al., 2015).
Role in Polymerization and Material Synthesis
3-Ethenylcyclobutan-1-one has been studied in the context of polymerization. For example, laser-induced thermolysis of 1-methyl-1-silacyclobutane, a related compound, is a method for the gas-phase deposition of organosilicon polymer, suggesting potential applications in material science (Pola et al., 1988).
Potential Role in Medicinal Chemistry
Derivatives of 3-Ethenylcyclobutan-1-one have been explored in medicinal chemistry, particularly in the synthesis of compounds with potential pharmacological applications. For example, small molecule agonists of orphan nuclear receptors have been synthesized using derivatives of this compound, highlighting its potential in drug discovery (Whitby et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-ethenylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-5-3-6(7)4-5/h2,5H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVLWEMNALQEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623600 | |
| Record name | 3-Ethenylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylcyclobutan-1-one | |
CAS RN |
66166-61-8 | |
| Record name | 3-Ethenylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B3055586.png)






